Cas no 74018-34-1 (1,4-Naphthalenediethanol)

1,4-ナフタレンジエタノールは、ナフタレン骨格に2つのエタノール基が1,4位に結合した芳香族化合物です。分子式C₁₂H₁₂O₂で表され、白色から淡黄色の結晶性固体として得られます。この化合物は有機合成中間体として重要な役割を果たし、特にポリエステルやポリウレタンなどの高分子材料の製造において有用なビルディングブロックとなります。高い熱安定性と化学的安定性を有し、官能基の反応性を活かした多段階合成が可能です。また、液晶材料や光機能性材料の前駆体としての応用研究も進められています。

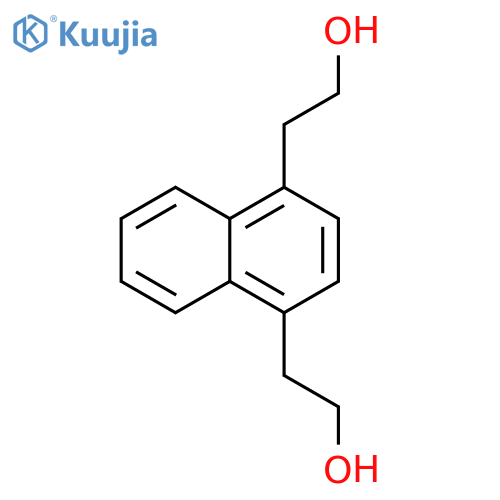

1,4-Naphthalenediethanol structure

商品名:1,4-Naphthalenediethanol

CAS番号:74018-34-1

MF:C14H16O2

メガワット:216.275644302368

CID:5454707

1,4-Naphthalenediethanol 化学的及び物理的性質

名前と識別子

-

- 1,4-Naphthalenediethanol

-

- インチ: 1S/C14H16O2/c15-9-7-11-5-6-12(8-10-16)14-4-2-1-3-13(11)14/h1-6,15-16H,7-10H2

- InChIKey: IITGGFIQTSDCDB-UHFFFAOYSA-N

- ほほえんだ: C1(CCO)=C2C(C=CC=C2)=C(CCO)C=C1

1,4-Naphthalenediethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6763083-1.0g |

2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol |

74018-34-1 | 95% | 1.0g |

$2035.0 | 2023-07-10 | |

| 1PlusChem | 1P028LGV-5g |

2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol |

74018-34-1 | 95% | 5g |

$7355.00 | 2024-04-21 | |

| Aaron | AR028LP7-2.5g |

2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol |

74018-34-1 | 95% | 2.5g |

$5509.00 | 2023-12-15 | |

| Aaron | AR028LP7-5g |

2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol |

74018-34-1 | 95% | 5g |

$8138.00 | 2023-12-15 | |

| Enamine | EN300-6763083-0.05g |

2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol |

74018-34-1 | 95% | 0.05g |

$541.0 | 2023-07-10 | |

| Enamine | EN300-6763083-10.0g |

2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol |

74018-34-1 | 95% | 10.0g |

$8749.0 | 2023-07-10 | |

| Enamine | EN300-6763083-5.0g |

2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol |

74018-34-1 | 95% | 5.0g |

$5900.0 | 2023-07-10 | |

| Enamine | EN300-6763083-0.1g |

2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol |

74018-34-1 | 95% | 0.1g |

$706.0 | 2023-07-10 | |

| Enamine | EN300-6763083-0.25g |

2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol |

74018-34-1 | 95% | 0.25g |

$1008.0 | 2023-07-10 | |

| 1PlusChem | 1P028LGV-1g |

2-[4-(2-hydroxyethyl)naphthalen-1-yl]ethan-1-ol |

74018-34-1 | 95% | 1g |

$2578.00 | 2024-04-21 |

1,4-Naphthalenediethanol 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

5. Water

74018-34-1 (1,4-Naphthalenediethanol) 関連製品

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量